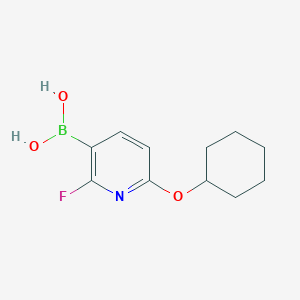

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid

Description

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid (CAS: [2096332-44-2], MFCD18434426) is a pyridine-based boronic acid derivative characterized by a cyclohexyloxy group at the 6-position and a fluorine atom at the 2-position of the pyridine ring . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heterobiaryl scaffolds . Its high purity (96%) and stability under standard storage conditions make it a reliable reagent for pharmaceutical and materials science research .

Properties

IUPAC Name |

(6-cyclohexyloxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c13-11-9(12(15)16)6-7-10(14-11)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCDNXRKYRHKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC2CCCCC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

Mechanism :

The compound participates in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds with aryl halides. The reaction occurs via oxidative addition of the aryl halide to a palladium catalyst, transmetallation with the boronic acid, and reductive elimination to yield the coupled product .

Key Features :

-

Fluorine Substituent : The fluorine atom at the 2-position enhances electronic effects, influencing reaction efficiency and regioselectivity.

-

Cyclohexyloxy Group : The bulky substituent may affect steric interactions during coupling.

Typical Conditions :

-

Catalyst : Palladium-based catalysts (e.g., PdCl₂(dppf)).

-

Base : Potassium carbonate or other bases to facilitate transmetallation.

-

Solvent : Aqueous organic mixtures (e.g., THF/water).

Example :

Reaction with an aryl bromide in the presence of PdCl₂(dppf) and K₂CO₃ yields a biaryl product .

Substitution Reactions

Mechanism :

The fluorine atom and boronic acid group may undergo substitution under specific conditions. For instance, fluorine can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions, though this is less common due to the high bond strength of C–F.

Reagents :

-

Nucleophiles : Amines, thiols, or other nucleophilic species.

-

Catalysts : Lewis acids (e.g., AlCl₃) to activate the aromatic ring.

Example :

Substitution of fluorine with an amine group under basic conditions .

Borylation and Functional Group Transformations

Mechanism :

The boronic acid group can undergo transformations such as oxidation or functional group interconversions. For instance, pinacolborane derivatives can react with Grignard reagents to form alkoxyboranes, which eliminate to yield boronic esters .

Reagents :

-

Grignard Reagents : Organomagnesium compounds (e.g., RMgX).

-

Conditions : Ambient temperature in THF.

Example :

Reaction with a Grignard reagent to form a boronate ester intermediate .

Miyaura Borylation

Steps :

-

Aryl Halide Preparation : Synthesis of the aryl halide precursor (e.g., 6-cyclohexyloxy-2-fluoropyridine-3-bromide).

-

Borylation : Reaction with pinacolborane in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Et₃N) .

-

Hydrolysis : Conversion of the boronate ester to the boronic acid using acidic conditions .

Key Advantages :

Metalation-Borylation Sequence

Steps :

-

Metalation : Reaction of 2-halopyridine with a metalating agent (e.g., Li or Mg halide) to form an organometallic intermediate .

-

Borylation : Reaction with a boric acid ester to yield a pyridine-boron complex .

-

Hydrolysis : Controlled hydrolysis to liberate the boronic acid group .

Example :

Preparation of pyridine-2-boronic acid esters via this route, applicable to the target compound .

Stability and Reactivity

Stability :

Reactivity :

-

Boronic Acid Group : Highly reactive in cross-coupling reactions .

-

Fluorine Substituent : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack .

Material Science

Used in the synthesis of polymers and coatings, leveraging its electronic and steric properties .

Data Tables

| Reaction Type | Key Features | Conditions | Example Products |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, aqueous base, biaryl formation | PdCl₂(dppf), K₂CO₃, THF/water | Biaryl compounds |

| Substitution (Fluorine) | Nucleophilic aromatic substitution, Lewis acid catalyst | AlCl₃, amine nucleophile | Aminopyridine derivatives |

| Borylation | Pinacolborane, palladium catalyst, functional group tolerance | PdCl₂(dppf), Et₃N, 25°C | Boronate esters |

Scientific Research Applications

Organic Synthesis

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid serves as a critical intermediate in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions enables the creation of biaryl compounds and other complex structures that are essential in pharmaceutical development .

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its interactions with biological targets. Research indicates that boronic acids can inhibit various enzymes, including proteasomes, which are pivotal in cancer therapy. The unique structural features of this compound may enhance its efficacy as an anticancer agent or in treating metabolic disorders .

Biochemical Assays

In biochemical research, this compound can be utilized as a probe to study enzyme inhibitors and molecular recognition processes. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for studying enzyme kinetics and mechanisms .

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of advanced materials that require specific chemical functionalities. Its ability to interact with various substrates makes it suitable for creating functionalized materials used in sensors and electronic devices .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound as an inhibitor of proteasome activity in cancer cells. The results demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzyme activity at low concentrations, suggesting its utility as a lead compound for developing new enzyme inhibitors .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Effective in Suzuki-Miyaura reactions |

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cell lines |

| Biochemical Assays | Probe for studying enzyme inhibitors | Inhibits enzyme activity at low concentrations |

| Material Science | Development of advanced materials | Functionalized materials for sensors |

Mechanism of Action

The mechanism of action of 6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The cyclohexyloxy and fluorine substituents can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center, improving reactivity in cross-couplings compared to electron-donating groups like methoxy (-OMe) .

Steric Effects :

- The bulky cyclohexyloxy group at the 6-position introduces steric hindrance, which can slow coupling kinetics compared to smaller substituents like methoxy or ethoxy .

Purity and Stability :

- High-purity grades (95–96%) are critical for reproducibility in medicinal chemistry, as impurities can interfere with catalytic systems .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The target compound’s fluorine and cyclohexyloxy substituents balance electronic activation and steric effects, making it suitable for coupling with electron-rich aryl halides. In contrast:

- Chloro- and CF₃-Substituted Analogs (e.g., [205240-63-7]) exhibit higher reactivity with electron-deficient partners due to stronger electron-withdrawing effects but require stringent conditions to prevent protodeboronation .

- Methoxy-Substituted Derivatives (e.g., [1429874-11-2]) are less reactive in coupling but offer better solubility in polar solvents .

Thermal and Physical Properties

While direct thermal data for the target compound is unavailable, related boronic acids show:

Biological Activity

6-Cyclohexyloxy-2-fluoropyridine-3-boronic acid (CAS No. 2096332-44-2) is a boronic acid derivative notable for its unique cyclohexyloxy and fluorine substituents on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific research.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 239.05 g/mol. The structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its potential as a biochemical probe and therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 239.05 g/mol |

| CAS Number | 2096332-44-2 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2–8°C |

The biological activity of this compound primarily stems from its boronic acid moiety, which allows it to interact with various biological targets. Its mechanism includes:

- Enzyme Inhibition : The compound can inhibit enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms. This inhibition can lead to antimicrobial effects by blocking essential cellular processes .

- Reversible Binding : The boronic acid group can form reversible covalent bonds with diols, making it useful in studies involving enzyme mechanisms and molecular recognition.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that boronic acids can effectively inhibit the growth of various microorganisms by targeting specific enzymes involved in their metabolic pathways. For instance, they have been reported to inhibit bacterial β-lactamases, which are responsible for antibiotic resistance .

- Antiparasitic Effects : The compound has potential applications in inhibiting parasitic enzymes, contributing to the development of antiparasitic therapies .

- Cellular Studies : In vitro studies suggest that derivatives of this compound can influence cell signaling pathways and exhibit cytotoxic effects against cancer cell lines, although specific studies on this compound are still limited.

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial properties of various boronic acids, including derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antibacterial agents.

Case Study: Enzyme Inhibition

Research focused on the inhibition of leucyl-tRNA synthetase demonstrated that boronic acids could effectively block this enzyme's activity, leading to reduced protein synthesis in bacteria. This mechanism highlights the potential use of this compound in developing new antibiotics targeting resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing 6-cyclohexyloxy-2-fluoropyridine-3-boronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling precursors or halogenated intermediates. For fluoropyridine derivatives, a common approach is substituting a halogen (e.g., chlorine) at the 2-position with fluorine via nucleophilic aromatic substitution. The cyclohexyloxy group at the 6-position can be introduced via alkoxylation using cyclohexanol under basic conditions. Boronation at the 3-position is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Optimizing temperature (60–100°C), solvent (1,4-dioxane/water mixtures), and catalyst loading (1–5 mol%) is critical for yields >70% .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine at C2, cyclohexyloxy at C6) via coupling constants and chemical shifts. Fluorine-induced deshielding in adjacent protons is expected.

- ¹⁹F NMR: Directly identifies the fluorine environment (δ ≈ -110 to -120 ppm for aromatic F).

Q. How should researchers handle and store this compound to ensure stability?

Boronic acids are hygroscopic and prone to protodeboronation. Recommendations include:

- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C in sealed, desiccated containers.

- Handling: Use gloveboxes or Schlenk lines to minimize moisture exposure.

- Stability Tests: Monitor via TLC or NMR over time; decomposition is indicated by loss of boronic acid peaks and emergence of deboronated byproducts .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this compound?

Key factors:

- Base Selection: K₂CO₃ or Cs₂CO₃ (1.5–2.0 eq) in biphasic solvents (toluene/water) enhances coupling rates.

- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-to-metal ratios of 2:1 improves turnover.

- Electronic Effects: The electron-withdrawing fluorine and cyclohexyloxy groups reduce boronic acid reactivity; elevated temperatures (80–100°C) and prolonged reaction times (12–24h) may be necessary.

- Competitive Protodeboronation: Additives like tetrabutylammonium bromide (TBAB) suppress side reactions .

Q. How do substituents (fluoro, cyclohexyloxy) influence the electronic properties and reactivity of the boronic acid moiety?

- Fluorine: Electron-withdrawing effect decreases boronic acid’s Lewis acidity, slowing transmetalation but improving stability.

- Cyclohexyloxy: Steric bulk at the 6-position hinders access to the boronic acid, requiring bulky aryl halide partners in couplings. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. How can researchers resolve contradictory data in cross-coupling yields reported for similar fluoropyridine boronic acids?

Discrepancies often arise from:

- Impurity Profiles: Trace moisture or deboronated byproducts (e.g., 6-cyclohexyloxy-2-fluoropyridine) reduce effective boronic acid concentration.

- Catalyst Poisoning: Fluorine or oxygen atoms may coordinate Pd, deactivating the catalyst. Use chelating ligands (e.g., XPhos) to mitigate this.

- Reproducibility: Detailed reporting of solvent purity, catalyst lot variability, and inert atmosphere quality is essential .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulates solvent and temperature effects on transition states.

- Machine Learning Models: Train on existing arylboronic acid reaction datasets to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.